Thioamide vs. Benzamide Acidity: pKa Differentiation Between 4-(Trifluoromethyl)thiobenzamide and 4-(Trifluoromethyl)benzamide
4-(Trifluoromethyl)thiobenzamide exhibits a predicted pKa of 12.04 ± 0.29 , whereas its oxygen analog, 4-(trifluoromethyl)benzamide, has a predicted pKa of 15.36 ± 0.50 . This represents an acidity enhancement of approximately 3.3 log units (or ~2000-fold greater acid strength) conferred by the sulfur substitution. The sulfur atom's larger atomic radius and lower electronegativity reduce resonance stabilization of the conjugate base relative to oxygen, resulting in a measurably more acidic N-H proton in the thioamide.
| Evidence Dimension | Acid dissociation constant (predicted pKa) |
|---|---|
| Target Compound Data | pKa = 12.04 ± 0.29 (predicted) |
| Comparator Or Baseline | 4-(Trifluoromethyl)benzamide: pKa = 15.36 ± 0.50 (predicted) |
| Quantified Difference | ΔpKa ≈ 3.3 units |
| Conditions | Predicted values from ChemicalBook database |
Why This Matters
The significantly lower pKa directly influences nucleophilicity, condensation reaction rates with electrophiles, and metal coordination behavior during heterocycle synthesis, making the thioamide functionally distinct from the oxygen analog in synthetic applications.
